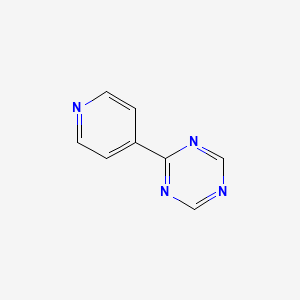

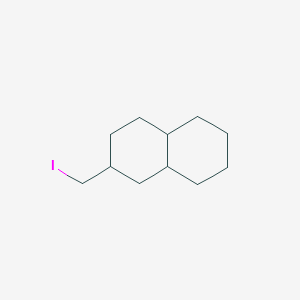

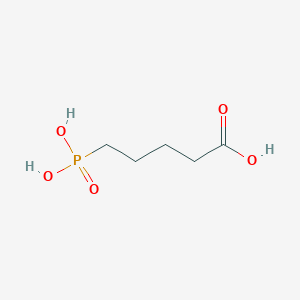

![molecular formula C10H10N4 B1620738 [3,3'-Bipyridine]-2,2'-diamine CAS No. 77200-37-4](/img/structure/B1620738.png)

[3,3'-Bipyridine]-2,2'-diamine

Overview

Description

“[3,3’-Bipyridine]-2,2’-diamine” is a derivative of bipyridine, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Synthesis Analysis

The synthesis of bipyridine derivatives has been a topic of interest in recent years. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Transition-metal-catalyzed C–H arylation of heteroarenes is another recent promising strategy .Molecular Structure Analysis

Bipyridines are a family of organic compounds consisting of two pyridyl (C5H4N) rings . The molecular structure of bipyridines can vary depending on the position of the nitrogen atoms in the pyridyl rings .Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . Various strategies have been developed to address this issue, including the use of sulfur and phosphorous compounds .Scientific Research Applications

Intramolecular Hydrogen Bonding

[3,3'-Bipyridine]-2,2'-diamine demonstrates significant intramolecular hydrogen bonding. Studies have shown strong hydrogen bonding between acyl NH of one ring and the pyridine N-1 of another ring in di- and monoacylated 2,2′-bipyridine-3,3′-diamines. This bonding is crucial in determining the molecule's secondary structure and is observable through techniques like 1H NMR and CD spectroscopy (Palmans, Vekemans, & Meijer, 2010).

Redox Properties in Ruthenium Complexes

[3,3'-Bipyridine]-2,2'-diamine is notable in oxidation studies, particularly in ruthenium complexes. For instance, diaminebis(2,2'-bipyridine) complexes of ruthenium(II) undergo four-electron oxidations, forming diimine complexes. These reactions, both chemical and electrochemical, are key for understanding the spectral and redox properties of these complexes (Brown, Weaver, Keene, Meyer, & Kenan, 1976).

Photochemistry and Fluorescence

The photochemical properties of [3,3'-Bipyridine]-2,2'-diamine have been extensively studied, particularly in comparison with its isoelectronic derivatives. These studies include analyses of excited-state double-proton-transfer processes and fluorescence quantum yields, which differ significantly between these derivatives. Such studies are crucial in understanding the fluorescence and quantum chemistry of these compounds (Ortiz-Sánchez, Gelabert, Moreno, & Lluch, 2007).

Ligand Synthesis and Characterization

Research has also focused on synthesizing and characterizing potentially hexadentate ligands derived from 2,2′-bipyridine, which include structures related to [3,3'-Bipyridine]-2,2'-diamine. These studies contribute to the development of new ligands and understanding their coordination complexes (Baird, Black, & Blackman, 2007).

Electrochemical Studies

Electrochemical studies involving [3,3'-Bipyridine]-2,2'-diamine have revealed insights into the reduction of N-oxide functions and the relationship between structure and electroactivity. These findings are important for understanding the electrochemical behavior of various pyridine derivatives (Cantin, Richard, Alary, & Serve, 1988).

Electronic Coupling and Complex Formation

Studies on the electronic coupling in 2,2'-bipyridine compounds, like [3,3'-Bipyridine]-2,2'-diamine, have shown interesting results in terms of amine-amine electronic coupling, especially upon chelation with metals like ruthenium. This research contributes to understanding the electronic properties of such ligands in various metal complexes (Nie et al., 2015).

Safety And Hazards

properties

IUPAC Name |

3-(2-aminopyridin-3-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWGOBCQCSLASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361248 | |

| Record name | [3,3'-Bipyridine]-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-2,2'-diamine | |

CAS RN |

77200-37-4 | |

| Record name | [3,3'-Bipyridine]-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1620656.png)

![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)

![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)

![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)